molecular formula C5H8O5 B1218514 3-Methylmalic acid CAS No. 608-41-3

3-Methylmalic acid

Cat. No. B1218514
CAS RN: 608-41-3
M. Wt: 148.11 g/mol
InChI Key: NPYQJIHHTGFBLN-UHFFFAOYSA-N
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Description

3-Methylmalic acid is a metabolite of C5-branched dibasic acid metabolism, valine, leucine, and isoleucine biosynthesis, and 2-oxocarboxylic acid metabolism . It is a dicarboxylic acid that is a C-methylated derivative of malonic acid . The coenzyme A linked form of methylmalonic acid, methylmalonyl-CoA, is converted into succinyl-CoA by methylmalonyl-CoA mutase, in a reaction that requires vitamin B12 as a cofactor .


Synthesis Analysis

The synthesis of 3-Methylmalic acid involves the study of polymers microtacticity and the probability of iso-, syndio-, and atactic arrangement of monomers . It can be synthesized from a chiral product leading to a stereoregular and semicrystalline structure .


Molecular Structure Analysis

The empirical formula of 3-Methylmalic acid is C5H8O5 . Its molecular weight is 148.11 .


Chemical Reactions Analysis

3-Methylmalic acid is involved in the synthesis and physicochemical characterizations of new semicrystalline and amorphous polyesters . It is part of the poly(malic acid) family and can be chemically modified for a possible combination with bioactive molecules .


Physical And Chemical Properties Analysis

3-Methylmalic acid is a solid substance . Its physical properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Biochemistry

3-Methylmalic acid is a metabolite of C5-branched dibasic acid metabolism, valine, leucine, and isoleucine biosynthesis, and 2-oxocarboxylic acid metabolism . It plays a crucial role in these metabolic pathways.

Organic Chemistry

In a study, four optically active isomers of 3-Methylmalic acid were prepared . This preparation process can be used in various organic chemistry applications, especially in the synthesis of complex organic compounds.

Pharmaceuticals

A biosynthetic stereocopolymer of 3-Methylmalic acid was developed as a hydrolyzable and biocompatible polyester for temporary therapeutic applications . This polymer was degraded by simple hydrolysis in a phosphate buffer at pH 7, yielding the corresponding optically active 3-Methylmalic acid .

Environmental Science

Although specific information on 3-Methylmalic acid’s application in environmental science is not available, organic acids like it are often studied for their environmental impact. For instance, the production of malic acid, a similar compound, has been studied for its CO2 emissions and resulting global warming impact .

Materials Science

A biosynthetic stereocopolymer of 3-Methylmalic acid was used to create a functionalized hydrosoluble polyester . This material could be used in various applications, including the development of new materials with specific properties .

Energy Production

Although there’s no direct information available on the use of 3-Methylmalic acid in energy production, similar compounds like malic acid have been studied for their potential in energy production .

Textile Industry

Although specific information on 3-Methylmalic acid’s application in the textile industry is not available, organic acids like it are often studied for their applications in this industry. For instance, they can be used in dyeing, printing, and finishing processes .

Water Treatment

While there’s no direct information available on the use of 3-Methylmalic acid in water treatment, similar compounds have been studied for their potential in water treatment .

Waste Management

Although specific information on 3-Methylmalic acid’s application in waste management is not available, organic acids like it are often studied for their applications in this field .

Safety And Hazards

3-Methylmalic acid is classified as a danger according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is harmful if swallowed or in contact with skin .

Future Directions

Methylmalonic acid, an aging-increased oncometabolite also produced by aggressive cancer cells, activates fibroblasts in the tumor microenvironment, which reciprocally secrete IL-6 loaded extracellular vesicles (EVs) that drive cancer progression, drug resistance, and metastasis . This suggests that MMA is a promising therapeutic target for advanced carcinomas .

properties

IUPAC Name

2-hydroxy-3-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYQJIHHTGFBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976274
Record name 2-Hydroxy-3-methylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methylbutanedioic acid

CAS RN

608-41-3
Record name 2-Hydroxy-3-methylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylmalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-methylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-methylbutanedioic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylmalic acid
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3-Methylmalic acid
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Citations

For This Compound
66
Citations
S Tatsumi, M Imaida, Y Izumi - Bulletin of the Chemical Society of …, 1966 - journal.csj.jp
The Preparation of the Mixture of Isomeric Racemates.-The mixture of isomeric racemates was prepared from ethyl ethoxalylpropionate by the method of Scherp, 2) but using a Raney …
Number of citations: 13 www.journal.csj.jp
MM Bear, K Lozac'h, S Randriamahefa, V Langlois… - Polymer, 1999 - Elsevier
… The corresponding optically active poly(β-3-methylmalic acid) was obtained by catalytic … , yielding to the corresponding optically active 3-methylmalic acid. In order to use this polymeric …
Number of citations: 12 www.sciencedirect.com
S Cammas, I Renard, JP Girault, P Guérin - Polymer Bulletin, 1994 - Springer
… Racemic threo-poly(13-3-methylmalic acid-co-benzyl-13-3methylmalate) has been … Hydrolysis of threo-poly(13-3-methylmalic acid) has conducted to racemic threo-3-methylmalic acid. …
Number of citations: 20 link.springer.com
DT Loots - Journal of inherited metabolic disease, 2009 - Springer
… Considering the substrate–enzyme interactions for the remaining TCA cycle reactions, it is not unlikely that methylfumaric acid is further metabolized by fumarase to 3-methylmalic acid, …
Number of citations: 17 link.springer.com
R Belibel, C Barbaud - Journal of Polymer Science Part A …, 2017 - Wiley Online Library
… out in two steps from (2S)-3-allyl-3-methylmalic acid (named (S)-diacid) which was obtained … also synthesized in 2 steps from 3-allyl-3-methylmalic acid named (SR)-diacid. This last was …
Number of citations: 4 onlinelibrary.wiley.com
H Nakano, K SASAKI, Y KUROKAWA… - The Journal of …, 1971 - academic.oup.com
… of /3-methylmalic acid by this bacterium was investigated. … 3-Methylmalic acid was metabolized without adaptation and … catalyzes the conversion of /3-methylmalic acid to a-ketobutyric …
Number of citations: 9 academic.oup.com
MM Bear, V Langlois, M Masure… - Macromolecular …, 1998 - Wiley Online Library
The need for new optically active monomers and polymers is conducive to the setting up of stereospecific synthesis routes starting from chiral precursors. The biomass can be …
Number of citations: 7 onlinelibrary.wiley.com
Y Izumi, S Tatsumi, M Imaida - Bulletin of the Chemical Society of …, 1966 - journal.csj.jp
… +)-erythro-3-methylmalic acid are opposite in configuration. Accordingly, it is likely that the difference between (-)-threo3-methylmalic acid and (+)-erythro-3-methylmalic acid is related to …
Number of citations: 22 www.journal.csj.jp
BJ Donnelly, DMX Donnelly, AM O'Sullivan… - Tetrahedron, 1969 - Elsevier
… The 3-methylmalic acid obtained by evaporation oh the dried … ]i*’ -8.1” (DMSOj (+)-Erythro-3-methylmalic acid” (20 mg) was … (-)-erythro-3-methylmalic acid di-pbromophenacyl ester gave …
Number of citations: 69 www.sciencedirect.com
Q Yin, J Ji, R Zhang, Z Duan, H Xie, Z Chen, F Hu… - Food Chemistry: X, 2022 - Elsevier
… l-citramalic acid, 2-hydroxyglutaric acid, and 3-methylmalic acid were the dominant organic acids in YF2 wampee, and therefore, contributed primarily to the sweet–sour taste. The …
Number of citations: 11 www.sciencedirect.com

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